N-(2-fluorophenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNCLZTCBXFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-fluoroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
Key observations:
-
Electron-withdrawing groups on the phenyl ring enhance NAS reactivity .
-
Steric hindrance from the pyrrolidine ring slows substitution kinetics compared to non-cyclic analogs .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation at the α-carbon positions:
Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in related pyrrolidine systems .
Hydrolysis Reactions
The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, 100°C, 12 hours | 2-Fluoroaniline + pyrrolidine-1-carboxylic acid | Degradation pathway analysis |
| 2M NaOH, EtOH/H₂O, 80°C, 8h | Same as acidic hydrolysis | Quantitative yields (≥95%) |
Cyclization and Mannich-Type Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
Notable Example : Reaction with indole derivatives produces spirooxindole-pyrrolidine hybrids, a scaffold with reported anticancer activity .
Reduction Reactions
Limited data exists, but catalytic hydrogenation of the pyrrolidine ring has been attempted:
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Partial saturation (C=N bond) |
Stability Under Physiological Conditions
Studies on analogs reveal:
-
pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids).
-
Thermal Degradation : Decomposes above 200°C via carboxamide cleavage.
Scientific Research Applications
Medicinal Chemistry
N-(2-fluorophenyl)pyrrolidine-1-carboxamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit the proliferation of HeLa cells more effectively than standard chemotherapy agents like tamoxifen . In vivo studies further support these findings, showing reduced tumor sizes and increased survival rates in animal models .
- Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds possess notable antibacterial and antifungal activities. This compound is being explored for its effectiveness against resistant bacterial strains, potentially contributing to new antibiotic development .
Chemical Biology
The compound's ability to interact with biological targets positions it as a candidate for further investigation in chemical biology:
- Inhibition of Cyclophilins : Similar to other pyrrolidine derivatives, this compound may inhibit cyclophilin proteins involved in cellular signaling pathways, disrupting cancer cell growth and survival mechanisms.
- Biofilm Suppression : Certain studies have reported that pyrrolidine derivatives can suppress bacterial biofilm formation, which is crucial for combating persistent infections .
Material Science
In addition to biological applications, this compound is utilized in developing new materials:
- Catalysis : The compound can serve as a catalyst in various chemical reactions due to its unique structural properties. Its reactivity can be harnessed to facilitate synthetic pathways in organic chemistry.
Case Studies
Several case studies illustrate the practical applications and biological activities of this compound:
Case Study 1: Antitumor Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. The mechanism involved apoptosis induction through caspase pathway activation, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Halogen Effects : Fluorine and chlorine substitutions modulate lipophilicity and target affinity, while bromine introduces steric bulk .
- Scaffold Flexibility : The pyrrolidine-carboxamide core adapts to diverse therapeutic targets (e.g., TRPV1, JAK1, proteasome) via functional group modifications .
- Stereochemistry : (S)-configured analogs show enhanced biological activity, emphasizing the importance of chiral centers in drug design .
Biological Activity
N-(2-fluorophenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine backbone with a fluorinated phenyl substituent. The presence of the fluorine atom is believed to enhance the compound's bioactivity by influencing its electronic properties and interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cyclophilins : Similar to other pyrrolidine derivatives, it may inhibit cyclophilin proteins, which are involved in cellular signaling and proliferation. This inhibition can disrupt cancer cell growth and survival pathways .
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. This compound is being investigated for its potential to combat resistant strains of bacteria .
Anticancer Activity
A variety of studies have assessed the anticancer activity of pyrrolidine derivatives, including this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines, including HeLa cells. Some studies report that these compounds exhibit potency greater than standard chemotherapy agents like tamoxifen .
- In Vivo Studies : Animal models have shown promising results, with certain pyrrolidine derivatives leading to increased survival rates and reduced tumor sizes in xenograft models. The efficacy observed suggests that these compounds could be developed into viable therapeutic options for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | High |
| Escherichia coli | 0.025 | Moderate |
Case Study 1: Anticancer Efficacy
A study focusing on a library of pyrrolidine derivatives found that those with similar structures to this compound showed enhanced cytotoxicity against M-Hela tumor cells. The results indicated a two-fold increase in efficacy compared to tamoxifen, highlighting the potential for these compounds in cancer therapy .
Case Study 2: Antimicrobial Properties
In an investigation of synthesized monomeric alkaloids, this compound was evaluated alongside other pyrrolidine derivatives for its antimicrobial activity. The compound demonstrated effective inhibition of bacterial biofilm formation, suggesting its utility in treating infections caused by biofilm-forming pathogens .
Q & A
Basic: What established synthetic routes are available for N-(2-fluorophenyl)pyrrolidine-1-carboxamide?
Methodological Answer:
A widely used method involves the reaction of 2-fluoroaniline with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent like triphosgene. For example, in analogous syntheses (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide), triphosgene and triethylamine in anhydrous acetonitrile were employed to activate the aniline intermediate, followed by nucleophilic attack by pyrrolidine . Key steps include:
- Dropwise addition of reagents under controlled temperatures (e.g., ice bath to room temperature).
- Purification via column chromatography (e.g., EtOAc-petroleum ether eluent) to achieve >85% yield.
- Validation by NMR, mass spectrometry, and X-ray crystallography for structural confirmation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing, bond angles, and non-coplanarity of fluorophenyl and pyrrolidine rings (e.g., dihedral angles >60° observed in related compounds) .
- NMR Spectroscopy : and NMR confirm regiochemistry and purity (e.g., coupling constants distinguish ortho/meta/para fluorine substitution) .
- HPLC : Assesses purity (>95% for research-grade compounds) using reverse-phase C18 columns and UV detection.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated 238.25 g/mol for CHFNO).
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Key parameters include:
- Solvent Choice : Anhydrous acetonitrile minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents like DMF .
- Stoichiometry : A 1:1.5 molar ratio of 2-fluoroaniline to pyrrolidine ensures excess nucleophile for complete conversion.
- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.
- Catalyst Use : Triethylamine (3–4 equiv) enhances reactivity by scavenging HCl generated during coupling .
Post-reaction workup with brine and sodium sulfate improves purity, while silica gel chromatography isolates the product efficiently.
Advanced: Are there structural contradictions in crystallographic data for fluorophenyl carboxamide derivatives?
Methodological Answer:
Yes. For example, in N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, crystallography revealed that fluorines on the aryl ring are coplanar with the benzene plane, but the pyrrolidine ring is tilted (dihedral angle ~62.5°), creating a non-planar conformation . This contrasts with computational models predicting partial coplanarity. Such discrepancies highlight the need for empirical validation, as steric hindrance and electronic effects (e.g., fluorine’s electronegativity) influence molecular geometry.
Advanced: What is the biological significance of pyrrolidine-1-carboxamide derivatives in targeting focal adhesion kinase (FAK)?
Methodological Answer:
Pyrrolidine-1-carboxamide derivatives (e.g., Zn27) act as FAK activators by binding to the kinase domain, promoting autophosphorylation at Tyr397. This enhances gastrointestinal mucosal healing in murine models . Methodologically:
- In Vitro Assays : Use HEK293 cells transfected with FAK plasmids to measure phosphorylation via Western blot.
- Structure-Activity Relationship (SAR) : Fluorine substitution at the 2-position improves metabolic stability and binding affinity compared to non-fluorinated analogs .
Advanced: How does fluorine substitution impact physicochemical properties and bioactivity of aryl-pyrrolidine carboxamides?
Methodological Answer:
- Lipophilicity : Fluorine at the 2-position increases logP by ~0.5 units compared to hydrogen, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t >4 hours in liver microsomes).
- Bioactivity : 2-Fluorophenyl analogs show higher FAK activation (EC ~50 nM) versus 3- or 4-fluorophenyl derivatives, attributed to optimal steric alignment with the kinase’s hydrophobic pocket .
Advanced: How do conflicting data on fluorophenyl carboxamide solubility inform formulation strategies?
Methodological Answer:
Contradictory solubility reports arise from polymorphic forms. For example:
- Crystalline Forms : Low aqueous solubility (<0.1 mg/mL) due to tight packing, as seen in X-ray structures .
- Amorphous Forms : Solubility increases 5–10× but requires stabilization via co-polymers (e.g., PVP-VA64).
Methodological approaches include: - Hot-Melt Extrusion : To generate amorphous solid dispersions.
- Salt Formation : Hydrochloride salts improve solubility in polar solvents (e.g., DMSO-water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
